

A Technical Guide to the Theoretical Yield Calculation of Remdesivir Intermediate-1

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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777

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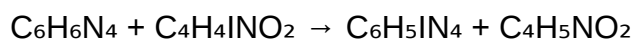
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical yield calculation for a key precursor in the synthesis of Remdesivir, designated here as "**Remdesivir Intermediate-1**". For the purpose of this guide, "**Remdesivir Intermediate-1**" is identified as 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, a crucial starting material for the C-glycosylation step in several reported synthetic routes of Remdesivir.

This document outlines the stoichiometry of the reaction, details the experimental protocol for the synthesis of this intermediate, and provides a step-by-step guide to calculating its theoretical yield. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Reaction Scheme and Stoichiometry

The synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine is achieved through the electrophilic iodination of 4-aminopyrrolo[2,1-f][1][2][3]triazine. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS). The balanced chemical equation for this reaction is as follows:



- Reactants:

- 4-aminopyrrolo[2,1-f][1][2][3]triazine
- N-Iodosuccinimide (NIS)
- Products:
 - 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (**Remdesivir Intermediate-1**)
 - Succinimide

The reaction proceeds in a 1:1 stoichiometric ratio between the starting material and the iodinating agent.

Quantitative Data for Theoretical Yield Calculation

The calculation of the theoretical yield requires the molar masses of the reactants and the product. This data is summarized in the table below.

Compound	Molecular Formula	Molar Mass (g/mol)
4-aminopyrrolo[2,1-f][1][2][3]triazine	C ₆ H ₆ N ₄	134.14[4][5][6][7]
N-Iodosuccinimide (NIS)	C ₄ H ₄ INO ₂	224.98[1][2][3][8][9]
4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine	C ₆ H ₅ IN ₄	260.04[10][11][12]

Theoretical Yield Calculation: A Step-by-Step Guide

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

Step 1: Determine the moles of each reactant.

Using the formula: moles = mass (g) / molar mass (g/mol)

- Example: Assume we start with 10.0 g of 4-aminopyrrolo[2,1-f][1][2][3]triazine and 20.0 g of N-Iodosuccinimide.
 - Moles of 4-aminopyrrolo[2,1-f][1][2][3]triazine = $10.0 \text{ g} / 134.14 \text{ g/mol} = 0.0745 \text{ mol}$
 - Moles of N-Iodosuccinimide = $20.0 \text{ g} / 224.98 \text{ g/mol} = 0.0889 \text{ mol}$

Step 2: Identify the limiting reactant.

The limiting reactant is the reactant that is completely consumed first in a chemical reaction. Since the stoichiometry of this reaction is 1:1, the reactant with the fewer number of moles is the limiting reactant.

- In our example:
 - Moles of 4-aminopyrrolo[2,1-f][1][2][3]triazine = 0.0745 mol
 - Moles of N-Iodosuccinimide = 0.0889 mol

Therefore, 4-aminopyrrolo[2,1-f][1][2][3]triazine is the limiting reactant.

Step 3: Calculate the theoretical yield of the product.

The moles of the product formed are determined by the moles of the limiting reactant, based on the reaction stoichiometry. In this 1:1 reaction, the moles of product are equal to the moles of the limiting reactant.

- Continuing the example:
 - Moles of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine formed = 0.0745 mol

Now, convert the moles of product to mass using the formula: $\text{mass (g)} = \text{moles} \times \text{molar mass (g/mol)}$

- Theoretical yield of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine = $0.0745 \text{ mol} \times 260.04 \text{ g/mol} = 19.37 \text{ g}$

The following table summarizes the results of this example calculation.

Reactant/Product	Starting Mass (g)	Molar Mass (g/mol)	Moles	Limiting Reactant	Theoretical Yield (g)
4-aminopyrrolo[2,1-f][1][2][3]triazine	10.0	134.14	0.0745	Yes	-
N-Iodosuccinimide (NIS)	20.0	224.98	0.0889	No	-
4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine	-	260.04	0.0745	-	19.37

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine.

Materials:

- 4-aminopyrrolo[2,1-f][1][2][3]triazine
- N-Iodosuccinimide (NIS)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask

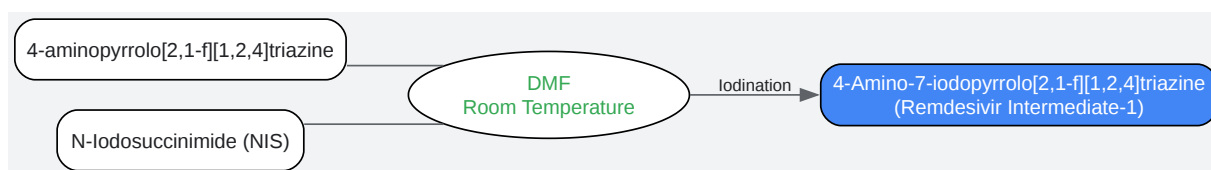
- Magnetic stirrer
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of 4-aminopyrrolo[2,1-f][1,2,4]triazine (1.0 equivalent) in dimethylformamide (DMF), add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine.

Visualization of the Synthesis Pathway

The following diagram illustrates the single-step synthesis of **Remdesivir Intermediate-1**.



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Caption: Synthesis of **Remdesivir Intermediate-1**.

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